Potassium citrate

Overview

Description

Synthesis Analysis

Synthesis with Bismuth Complexes : Bismuth complexes with citrate have been synthesized using reactions involving bismuth strate, potassium hydroxide, and ammonia. The synthesized bismuth potassium citrate compounds have been characterized by three-dimensional X-ray analysis, which shows their intricate molecular structure (Asato et al., 1993).

Analytical Determination Methods : Analytical methods for determining potassium citrate in solutions have been developed, indicating the substance's stability and reproducibility in different environments (Shen Guo-rong, 2008).

Molecular Structure Analysis

- Crystal Structure with Lithium : The crystal structure of a double salt of potassium dihydrogen citrate and lithium potassium hydrogen citrate monohydrate shows complex coordination involving potassium ions and lithium ions. This structure is characterized by multiple hydrogen bonds and water molecule interactions (Zacharias & Glusker, 1993).

Chemical Reactions and Properties

Interactions with Nickel Complexes : The structure of a nickel-citrate complex indicates how citrate can bind to metal ions, suggesting its ability to form stable complexes with various metals (Baker et al., 1983).

Molybdenum(VI) Complexes : Studies on molybdenum(VI) citrato complexes reveal insights into how potassium citrate can interact with molybdenum, leading to the formation of distinct molecular structures (Zhou et al., 2000).

Physical Properties Analysis

- Potassium Citrate in Buffer Solutions : Potassium dihydrogen citrate solutions exhibit pH values close to primary standard pH buffer solutions, indicating the compound's role in maintaining pH stability in various applications (Lito et al., 2003).

Scientific Research Applications

Treatment of Renal Calculi : Potassium citrate is a significant therapeutic approach for the medical control of stone disease, particularly in managing renal tubular acidosis with calcium stones, hypocitraturic calcium oxalate nephrolithiasis, and uric acid lithiasis (Pak, 1987).

Use in Cardiac Surgery : It has been used in open cardiac surgery for elective cardiac arrest, aiding in modern techniques of such surgeries (Gerbode & Melrose, 1958).

Formulation in Effervescent Tablets : Potassium citrate is formulated in effervescent tablets, intended for reducing calcium oxalate and urate kidney stones (Aslani & Fattahi, 2013).

Preventing Recurrent Calcium Kidney Stones : It is used to prevent recurrent calcium kidney stones by increasing urinary pH and enhancing urinary citrate excretion (Brett, 2009).

Safety in Long-term Treatment : Long-term combined treatment with potassium citrate and thiazide in nephrolithiasis does not lead to hypokalemia or hypochloremic metabolic alkalosis (Odvina et al., 2003).

Impact on Calcium Phosphate Stones : It is prescribed to decrease stone recurrence in patients with calcium nephrolithiasis, though its effects on urine supersaturation and stone formation are complex (Krieger et al., 2015).

Combination Therapy with Magnesium Chloride : Adding magnesium chloride to potassium citrate therapy can be more effective in reducing urinary stone size than potassium citrate alone (Niroomand et al., 2016).

Spaceflight Applications : It is tested as a countermeasure to reduce the risk of renal stone formation in astronauts on the International Space Station (Whitson et al., 2004).

Dosage in Pediatric Renal Tubular Acidosis : Effective in treating distal renal tubular acidosis in children, with specific dosage recommendations for correcting urinary abnormalities and preventing nephrolithiasis (Domrongkitchaiporn et al., 2002).

Effects on Bone Turnover : Combined treatment with potassium citrate and calcium citrate can inhibit bone resorption in postmenopausal women by providing an alkali load and increasing absorbed calcium (Sakhaee et al., 2005).

Treatment of Dentin Hypersensitivity : Potassium citrate is used in formulations for treating dentin hypersensitivity, with clinical trials showing significant reductions in sensitivity (Orchardson & Gillam, 2000).

Safety And Hazards

Potassium citrate may cause serious side effects such as severe vomiting or stomach pain, high blood potassium, and signs of stomach bleeding . It should not be used if you have high levels of potassium in your blood (hyperkalemia), kidney failure, a bladder or kidney infection, untreated or uncontrolled diabetes, an adrenal gland disorder, a blockage in your intestines, problems with your esophagus, stomach, or intestines that affect swallowing or digestion, a peptic ulcer in your stomach, wasting syndrome, a large tissue injury (such as a severe burn), if you are dehydrated or malnourished, or if you take a “potassium-sparing” diuretic .

Future Directions

Potassium citrate is rapidly absorbed when given by mouth, and is excreted in the urine . Since it is an alkaline salt, it is effective in reducing the pain and frequency of urination when these are caused by highly acidic urine . It is used for this purpose in dogs and cats, but is chiefly employed as a non-irritating diuretic . It is also used as an alkalizing agent in the treatment of mild urinary tract infections, such as cystitis . Future directions for the use of Potassium citrate could include further exploration of its effects on bone health, as suggested by a study that found it prevents increased osteoclastogenesis resulting from acidic conditions .

properties

IUPAC Name |

tripotassium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEAPRPFLLJWCF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

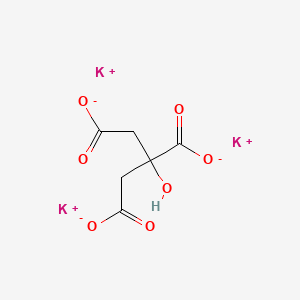

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K3C6H5O7, C6H5K3O7 | |

| Record name | potassium citrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_citrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6100-05-6 (Parent) | |

| Record name | Potassium citrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027325 | |

| Record name | Tripotassium citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

After oral administration of potassium citrate, its metabolism yields alkaline load. Potassium Citrate therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate. In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication. In some patients, Potassium Citrate causes a transient reduction in urinary calcium. | |

| Record name | Potassium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Potassium Citrate | |

CAS RN |

866-84-2, 7778-49-6 | |

| Record name | Potassium citrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citric acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tripotassium citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86R1NVR0HW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Azuleno[6,5-b]furan-2,6(3H,4H)-dione, 3a,7,7a,8,9,9a-hexahydro-4-hydroxy-3,5,8-trimethyl-, [3R-(3alpha,3aalpha,4alpha,7abeta,8beta,9aalpha)]-](/img/structure/B1195771.png)